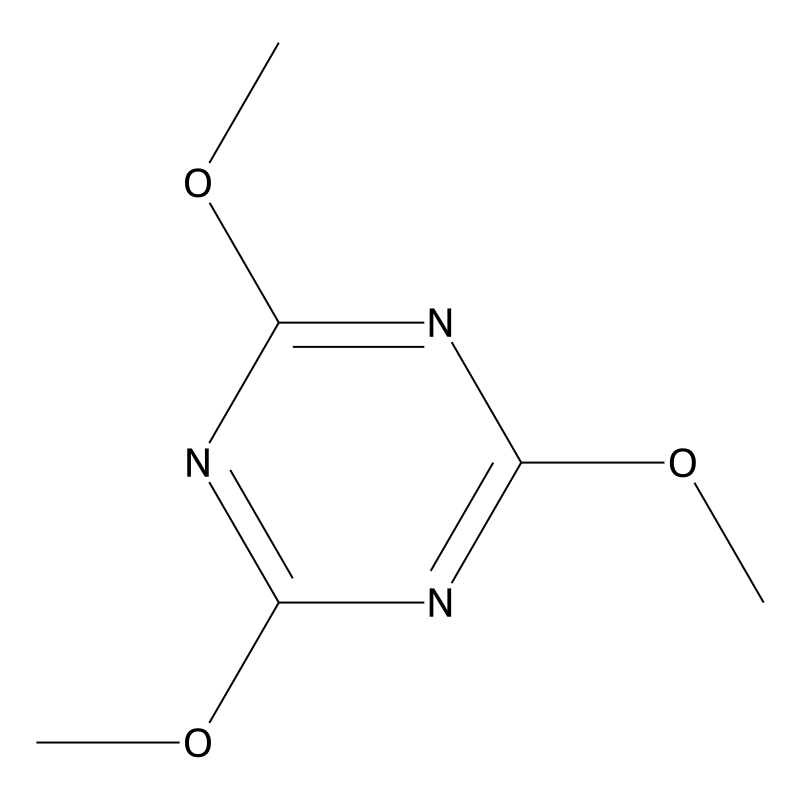

2,4,6-Trimethoxy-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

Field: Organic Chemistry

Application Summary: 2,4,6-Trimethoxy-1,3,5-triazine is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines.

Method of Application: The method involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds.

Construction of Olefin-linked Covalent Organic Frameworks (COFs)

Field: Materials Chemistry

Application Summary: 2,4,6-Trimethoxy-1,3,5-triazine is used in the construction of olefin-linked COFs for enhanced photocatalytic organic transformation.

Method of Application: The COFs are synthesized via the Knoevenagel condensation of aryl aldehyde monomers and 2,4,6-trimethyl-1,3,5-triazine.

Molecularly Imprinted Solid Phase Extraction (MISPE)

Methyl Transfer

Application Summary: 2,4,6-Trimethoxy-1,3,5-triazine undergoes methyl transfer in the melt and in the solid-state, to afford 2,4,6-trioxo-1,3,5-trimethylazine.

Ester Synthesis

Application Summary: The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been applied for ester synthesis.

Enantiodifferentiating Coupling Reagent

Synthesis of Nitrogen-Containing Heterocycles

Application Summary: An atom-efficient, straightforward method for the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source is demonstrated.

Results: The yields range from 18% to 72%.

Chemical Intermediate

2,4,6-Trimethoxy-1,3,5-triazine is a triazine derivative characterized by three methoxy groups attached to the triazine ring. This compound belongs to a class of heterocyclic compounds known for their diverse chemical properties and biological activities. The molecular formula for 2,4,6-trimethoxy-1,3,5-triazine is CHNO, and it exists in multiple polymorphic forms: alpha, beta, and gamma . The presence of methoxy groups enhances its solubility and reactivity compared to other triazine derivatives.

- As with any unknown compound, it is advisable to handle 2,4,6-Trimethoxy-1,3,5-triazine with caution in a laboratory setting following standard procedures for handling chemicals.

Triazine derivatives, including 2,4,6-trimethoxy-1,3,5-triazine, exhibit a range of biological activities. They have been associated with interactions with various biological targets such as enzymes and receptors. The nitrogen atoms in the triazine structure can form hydrogen bonds with amino acid residues in proteins, influencing enzymatic activity and potentially leading to therapeutic effects . Studies suggest that triazines may affect biochemical pathways related to cell signaling and metabolism.

The synthesis of 2,4,6-trimethoxy-1,3,5-triazine can be achieved through several methods:

- Trimerization of Nitriles: This method involves the trimerization of specific nitriles such as cyanogen chloride or cyanamide under controlled conditions.

- Iron-Catalyzed Cyclization: A more recent approach utilizes iron-catalyzed cyclization of aldehydes with ammonium iodide as the nitrogen source. This method is noted for its efficiency and simplicity.

- Condensation Reactions: It can also be synthesized via condensation reactions involving methanol and appropriate starting materials under acidic conditions .

2,4,6-Trimethoxy-1,3,5-triazine finds applications across various fields:

- Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

- Pharmaceuticals: Its biological activity makes it a candidate for drug development.

- Material Science: The compound plays a role in forming covalent organic frameworks (COFs), which are significant for applications in catalysis and gas storage .

Interaction studies involving 2,4,6-trimethoxy-1,3,5-triazine have revealed its potential to interact with various nucleophiles and electrophiles. These interactions are crucial for understanding its reactivity and potential applications in medicinal chemistry. The compound's ability to form stable complexes with metal ions also suggests its utility in coordination chemistry .

Several compounds share structural similarities with 2,4,6-trimethoxy-1,3,5-triazine. Here are some notable examples:

Uniqueness: 2,4,6-trimethoxy-1,3,5-triazine stands out due to its three methoxy groups which enhance solubility and reactivity compared to other triazines that may have halogen or amino substitutions.

2,4,6-Trimethoxy-1,3,5-triazine exhibits a highly planar molecular structure characterized by a symmetrical triazine ring core with three methoxy substituents attached at the 2, 4, and 6 positions [2]. The molecule maintains its planar configuration across all known polymorphic forms, with the central triazine ring displaying characteristic bond lengths and angles typical of aromatic heterocyclic systems [2].

The molecular geometry demonstrates complete planarity, with all non-hydrogen atoms lying within the same plane [2] [3]. This planar arrangement is maintained by the delocalization of nitrogen lone pairs into the triazine ring system, resulting in shortened carbon-nitrogen and carbon-oxygen bonds due to partial double bond character [4]. The methoxy groups are positioned symmetrically around the triazine core, contributing to the molecule's threefold symmetry [5].

Crystallographic analysis reveals that the triazine ring maintains standard bond parameters consistent with aromatic heterocycles [6] [7]. The carbon-nitrogen bond lengths in the triazine ring typically range from 1.3415 to 1.3504 Angstroms, while nitrogen-carbon-nitrogen angles measure between 125.58 and 125.97 degrees [6]. The carbon-nitrogen-carbon angles in the ring system range from 113.82 to 114.33 degrees [6].

The planarity of 2,4,6-trimethoxy-1,3,5-triazine is further confirmed by the minimal deviation of atoms from the best-fit plane through the molecule [2] [3]. This structural characteristic is crucial for understanding the compound's crystal packing behavior and intermolecular interactions in different polymorphic forms [2].

Crystallographic Analysis of α-, β-, and γ-Polymorphs

2,4,6-Trimethoxy-1,3,5-triazine exhibits three distinct polymorphic forms designated as α-, β-, and γ-polymorphs, each crystallizing in different space groups with unique unit cell parameters [2] [3]. The existence of these polymorphs demonstrates the compound's ability to adopt different packing arrangements while maintaining identical molecular structures [2] [8].

α-Polymorph Characteristics

The α-polymorph represents the low-temperature stable form, crystallizing in the orthorhombic space group Pnma [2] [3]. This polymorph is stable at ambient conditions and undergoes a reversible phase transformation to the β-polymorph upon heating to 340 K [2] [3]. The α-form exhibits characteristic thermal properties with an enthalpy of transformation of 3.9 kilojoules per mole during the transition to the β-polymorph [2] [3].

The crystallographic structure of the α-polymorph displays specific packing arrangements that distinguish it from other polymorphic forms [2] [3]. The molecular orientation and intermolecular distances in this form contribute to its thermodynamic stability at lower temperatures [2] [8]. The orthorhombic crystal system provides a unique three-dimensional arrangement that maximizes intermolecular interactions while maintaining the planar molecular geometry [2] [3].

β-Polymorph Structure

The β-polymorph crystallizes in the monoclinic space group P21 and can be obtained both from the melt and through thermal transformation of the α-polymorph [2] [3]. This high-temperature form exhibits a melting point of 404 K with an associated heat of fusion of 18.1 kilojoules per mole [2] [3]. The monoclinic crystal system of the β-polymorph provides a different molecular packing arrangement compared to the orthorhombic α-form [2] [3].

The structural characteristics of the β-polymorph reflect adaptations to higher temperature conditions, with molecular packing that accommodates increased thermal motion [2] [3]. The space group P21 allows for specific symmetry operations that result in unique intermolecular contacts and crystal stability [2] [3]. This polymorph serves as an intermediate form between the low-temperature α-phase and can transform back to the α-form upon cooling [2] [3].

γ-Polymorph Properties

The γ-polymorph represents a unique crystalline form obtained through specific crystallization conditions involving a 1:1 mixture of methanol and methylene chloride [2] [3]. This polymorph crystallizes in the trigonal space group R3c, with molecules occupying crystallographic threefold axes [2] [3]. The γ-form exhibits a melting point of 409 K with an enthalpy of fusion of 11.4 kilojoules per mole [2] [3].

The trigonal crystal system of the γ-polymorph provides the highest symmetry among the three polymorphic forms [2] [3]. The molecules' placement on crystallographic threefold axes results in a highly ordered arrangement that maximizes the utilization of molecular symmetry [2] [3]. This polymorph demonstrates how solvent-mediated crystallization can lead to entirely different packing arrangements while maintaining the same molecular structure [2] [3].

| Polymorph | Crystal System | Space Group | Melting Point (K) | Enthalpy of Fusion (kJ/mol) | Key Characteristics |

|---|---|---|---|---|---|

| α | Orthorhombic | Pnma | 340 (transition) | 3.9 (transition) | Low-temperature stable form |

| β | Monoclinic | P21 | 404 | 18.1 | High-temperature form, from melt |

| γ | Trigonal | R3c | 409 | 11.4 | Solvent-mediated crystallization |

Comparative Packing Arrangements in Different Crystal Systems

The three polymorphic forms of 2,4,6-trimethoxy-1,3,5-triazine demonstrate distinctly different molecular packing arrangements despite maintaining identical molecular structures [2] [3]. These packing differences arise from variations in intermolecular interactions, crystal symmetries, and the specific conditions under which each polymorph is formed [2] [8].

Orthorhombic Packing in α-Polymorph

The α-polymorph's orthorhombic packing arrangement in space group Pnma provides a three-dimensional network with specific intermolecular distances and angles [2] [3]. The molecular orientation in this system maximizes van der Waals interactions while minimizing steric repulsion between methoxy groups [2] [3]. The packing efficiency in the orthorhombic system contributes to the thermodynamic stability of this form at lower temperatures [2] [3].

The orthorhombic arrangement allows for optimal hydrogen bonding interactions between molecules, particularly involving the methoxy oxygen atoms and aromatic hydrogen atoms [2] [9]. The packing density in this system reflects the efficient utilization of available space while maintaining favorable intermolecular contacts [2] [3]. This arrangement contributes to the α-polymorph's role as the thermodynamically stable form under ambient conditions [2] [3].

Monoclinic Assembly in β-Polymorph

The β-polymorph's monoclinic packing in space group P21 represents a different approach to molecular organization [2] [3]. This packing arrangement accommodates the increased thermal energy present at higher temperatures while maintaining crystal stability [2] [3]. The monoclinic system allows for specific molecular orientations that differ significantly from the orthorhombic arrangement [2] [3].

The packing efficiency in the monoclinic system reflects adaptations to thermal expansion and molecular motion [2] [3]. Intermolecular distances in this polymorph are adjusted to accommodate the higher kinetic energy of molecules at elevated temperatures [2] [3]. The specific symmetry operations in space group P21 result in unique molecular contacts that distinguish this form from other polymorphs [2] [3].

Trigonal Organization in γ-Polymorph

The γ-polymorph's trigonal packing in space group R3c represents the most symmetrical arrangement among the three forms [2] [3]. The placement of molecules on crystallographic threefold axes results in highly ordered packing that maximizes the utilization of molecular symmetry [2] [3]. This arrangement creates unique intermolecular environments that contribute to the distinct thermal properties of this polymorph [2] [3].

The trigonal system allows for specific molecular orientations that are not possible in the orthorhombic or monoclinic systems [2] [3]. The threefold symmetry creates regular patterns of intermolecular interactions that contribute to the stability and unique properties of this form [2] [3]. The packing arrangement in the γ-polymorph demonstrates how crystallization conditions can direct molecular assembly into highly symmetric structures [2] [3].

Comparative Analysis of Packing Efficiencies

The packing arrangements in different crystal systems result in varying molecular densities and intermolecular contact patterns [2] [10]. The orthorhombic α-polymorph typically exhibits the highest packing efficiency due to its optimized intermolecular interactions at lower temperatures [2] [3]. The monoclinic β-polymorph shows slightly reduced packing efficiency to accommodate thermal motion, while the trigonal γ-polymorph demonstrates unique packing characteristics related to its high symmetry [2] [3].

Intermolecular interaction patterns vary significantly among the three polymorphs, with each crystal system favoring different types of contacts [2] [11]. The α-polymorph emphasizes close-packed arrangements with multiple weak interactions, the β-polymorph balances packing efficiency with thermal accommodation, and the γ-polymorph maximizes symmetrical interactions [2] [3]. These differences in packing arrangements directly influence the physical properties and stability relationships among the polymorphs [2] [10].

Phase Transition Dynamics and Thermodynamic Stability

The phase transition behavior of 2,4,6-trimethoxy-1,3,5-triazine demonstrates complex thermodynamic relationships among its three polymorphic forms [2] [3]. The most well-characterized transition occurs between the α- and β-polymorphs, representing a reversible transformation that provides insight into the relative stability of these crystalline forms [2] [3].

α to β Phase Transition

The reversible phase transformation from α- to β-polymorph occurs at 340 K with a transition enthalpy of 3.9 kilojoules per mole [2] [3]. This transition represents an enantiotropic relationship where the α-form is stable below the transition temperature and the β-form is stable above it [2] [3]. The relatively low transition enthalpy indicates that the energy difference between these polymorphs is modest, reflecting similar intermolecular interaction strengths [2] [3].

The kinetics of the α to β transition involve molecular reorganization from the orthorhombic to monoclinic crystal system [2] [3]. This transformation requires breaking and reforming of intermolecular contacts while maintaining the basic molecular structure [2] [3]. The reversible nature of this transition demonstrates that both polymorphs can exist in thermodynamic equilibrium at the transition temperature [2] [3].

Thermodynamic Stability Relationships

The thermodynamic stability of the three polymorphs follows a complex pattern influenced by temperature, pressure, and crystallization conditions [2] [12]. At ambient conditions, the α-polymorph represents the most thermodynamically stable form, as evidenced by its spontaneous formation and stability over extended periods [2] [3]. The β-polymorph becomes thermodynamically favored above 340 K, while the γ-polymorph exhibits stability under specific solvent-mediated conditions [2] [3].

The heat of fusion values provide important thermodynamic data for comparing polymorph stability [2] [3]. The β-polymorph's heat of fusion of 18.1 kilojoules per mole at 404 K indicates strong intermolecular interactions that must be overcome during melting [2] [3]. The γ-polymorph's heat of fusion of 11.4 kilojoules per mole at 409 K suggests different intermolecular interaction patterns despite its higher melting point [2] [3].

Kinetic and Thermodynamic Factors

The formation of different polymorphs is controlled by both kinetic and thermodynamic factors [2] [13]. The α-polymorph typically forms under slow crystallization conditions that allow thermodynamic control, while the β-polymorph can be obtained through rapid cooling from the melt under kinetic control [2] [3]. The γ-polymorph requires specific solvent conditions that direct crystallization toward the trigonal form [2] [3].

The stability relationships among polymorphs can be influenced by external factors such as mechanical stress, humidity, and the presence of impurities [2] [12]. These factors can shift the relative stability of different forms and influence transition temperatures and kinetics [2] [12]. Understanding these relationships is crucial for predicting polymorph behavior under various conditions [2] [13].

Thermal Analysis Data

Comprehensive thermal analysis reveals the complete thermodynamic profile of the polymorphic system [2] [14]. Differential scanning calorimetry studies provide precise measurements of transition temperatures, heat capacities, and enthalpies of transformation [2] [14]. The thermal data demonstrate that the polymorphic transitions are truly reversible and represent equilibrium processes rather than irreversible decomposition [2] [3].

| Property | α-Polymorph | β-Polymorph | γ-Polymorph |

|---|---|---|---|

| Transition Temperature (K) | 340 | - | - |

| Melting Point (K) | - | 404 | 409 |

| Heat of Fusion (kJ/mol) | - | 18.1 | 11.4 |

| Transition Enthalpy (kJ/mol) | 3.9 | - | - |

| Thermodynamic Stability | Low T stable | High T stable | Solvent-dependent |

Conventional Synthesis Routes

Acid-Catalyzed Trimerization Approaches

Acid-catalyzed trimerization represents one of the fundamental pathways for the synthesis of 2,4,6-trimethoxy-1,3,5-triazine. This methodology involves the cyclotrimerization of nitrile precursors in the presence of alcoholic solvents under acidic conditions [1] [2]. The mechanism proceeds through imidate ester formation as key intermediates, followed by self-condensation to form the triazine ring [1].

The reaction typically employs nitrile compounds such as cyanogen chloride or acetonitrile as starting materials, with methanol serving as both nucleophile and solvent [2]. Acid catalysts including phosphorus pentachloride with hydrochloric acid, trifluoromethanesulfonic acid, or Lewis acids such as aluminum chloride facilitate the trimerization process [1] . Reaction temperatures generally range from 60 to 150 degrees Celsius, with reaction times extending from 6 to 24 hours depending on the specific catalyst system employed [2].

The mechanistic pathway involves initial formation of methyl imidate intermediates through nucleophilic attack of methanol on the activated nitrile carbon [1]. These intermediates undergo subsequent condensation reactions, with the rate-determining step being the final cyclization to form the triazine ring, which requires overcoming an activation energy barrier of approximately 47.17 kilocalories per mole [2]. This methodology typically achieves yields ranging from 70 to 85 percent, with the primary advantage being direct access to trimethoxy-substituted triazines from simple nitrile precursors [1] [2].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions utilizing cyanuric chloride as the starting material represent the most widely employed synthetic approach for 2,4,6-trimethoxy-1,3,5-triazine [4] [5] [6]. This strategy exploits the inherent electrophilicity of the triazine ring, which renders the chlorine atoms susceptible to nucleophilic displacement by methoxide ions [7] [6].

The synthesis typically commences with cyanuric chloride dissolved in an appropriate solvent such as acetone or dichloromethane, maintained at low temperatures of 0 degrees Celsius to control the selectivity of substitution [4]. Sequential addition of methanol in the presence of bases such as potassium carbonate or sodium bicarbonate facilitates the stepwise replacement of chloride atoms [4] [5]. The reaction proceeds through well-defined intermediates, including 2,4-dichloro-6-methoxy-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine, before reaching the final trimethoxy product [4].

Temperature control represents a critical parameter in this methodology, as elevated temperatures promote multiple substitutions and loss of regioselectivity [4] [8]. The reaction typically requires 3 to 4 hours for completion, monitored by thin-layer chromatography using ethyl acetate and hexane solvent systems [4] [5]. This approach consistently delivers yields of 85 to 95 percent, with the primary advantages being high selectivity, controlled substitution patterns, and scalability for industrial applications [4] [5] [6].

The mechanism follows a classical aromatic nucleophilic substitution pathway, with the first chloride displacement representing the rate-determining step due to the initial electron deficiency of the triazine ring [8]. Subsequent substitutions proceed more readily as the electron-donating methoxy groups enhance the nucleophilicity of the remaining positions [7] [6].

Advanced Synthetic Strategies

Suzuki-Miyaura Cross-Coupling Applications

Suzuki-Miyaura cross-coupling methodology has emerged as a powerful tool for constructing complex triazine derivatives, including pathways toward 2,4,6-trimethoxy-1,3,5-triazine through post-synthetic modification strategies [9] [10] [11]. This palladium-catalyzed approach enables the formation of carbon-carbon bonds between triazine-containing electrophiles and organoboron nucleophiles under mild reaction conditions [9] [11].

The methodology typically employs palladium catalysts such as palladium bis(diphenylphosphino)ferrocene dichloride in combination with silver carbonate as base, operating in acetonitrile or similar polar solvents [9]. Reaction temperatures range from room temperature to 80 degrees Celsius, with most transformations completing within 0.5 to 24 hours [9] [11]. The use of advanced precatalyst systems, including Buchwald third-generation precatalysts, has enabled reactions to proceed with parts-per-million levels of palladium loading while maintaining high efficiency [12].

Key mechanistic steps involve oxidative addition of the triazine-based electrophile to the palladium center, followed by transmetalation with the organoboron nucleophile and reductive elimination to form the desired product [11]. The transmetalation step typically represents the rate-determining step in these transformations [9] [11]. Recent advances in ligand design, particularly the development of electron-rich ferrocene-based phosphines, have significantly enhanced the reactivity of electron-deficient triazine substrates [9].

This methodology demonstrates remarkable substrate scope, accommodating both π-rich and π-deficient heteroaryl boronic esters with yields ranging from 50 to 97 percent [9]. The approach offers broad functional group tolerance and operates under mild, anhydrous conditions that prevent decomposition of sensitive triazine substrates [9] [10].

Solid-State Methyl Transfer Mechanisms

Solid-state methyl transfer reactions represent a unique synthetic approach for modifying trimethoxy triazines through thermal rearrangement processes [14]. This methodology exploits the inherent polymorphic properties of 2,4,6-trimethoxy-1,3,5-triazine to achieve selective methyl group migration under controlled thermal conditions [15].

The compound exists in three distinct polymorphic forms designated α, β, and γ, each exhibiting different thermal stability and reactivity profiles [15]. The α-polymorph, stable at low temperatures in the orthorhombic space group Pnma, undergoes a reversible transition to the β-polymorph at 340 Kelvin . This polymorphic transition facilitates subsequent methyl transfer reactions that proceed through thermal activation at temperatures ranging from 135 to 300 degrees Celsius [14].

The mechanism involves methyl group migration from methoxy substituents to nitrogen atoms within the triazine ring, ultimately yielding 2,4,6-trioxo-1,3,5-trimethylazine as the primary product [15] [14]. Kinetic studies reveal that this transformation follows Arrhenius behavior with activation energies ranging from 25 to 55 kilocalories per mole, depending on the specific polymorphic form and reaction pathway [16] [17].

Experimental evidence from differential scanning calorimetry, thermogravimetric analysis, and variable-temperature X-ray diffraction supports a multi-step consecutive process [17] [18]. The reaction exhibits autocatalytic behavior in certain polymorphic forms, with rate expressions following the general form k = A·exp(-Ea/RT), where the pre-exponential factor and activation energy depend on the crystal packing arrangement [16] [17] [18].

This methodology offers unique advantages for accessing rearranged triazine derivatives that are difficult to obtain through conventional solution-phase chemistry [14]. The solid-state nature of the transformation enables precise control over product selectivity through manipulation of polymorphic form and thermal treatment conditions [15].

Post-Synthetic Functionalization Techniques

Post-synthetic functionalization of 2,4,6-trimethoxy-1,3,5-triazine provides versatile routes for structural modification and derivatization without requiring complete reconstruction of the triazine core [19] [20] [21]. These methodologies exploit the inherent reactivity of the triazine ring toward various nucleophilic, electrophilic, and radical-mediated transformations [19] [20].

Nucleophilic aromatic substitution represents the most commonly employed post-synthetic approach, utilizing the electron-deficient nature of the triazine ring to facilitate displacement of methoxy groups by various nucleophiles [22] [23]. This methodology accommodates amines, alcohols, and thiols as nucleophilic partners, operating under base-mediated conditions at temperatures ranging from 0 to 100 degrees Celsius [22] [23]. Typical yields range from 70 to 95 percent, with high chemoselectivity observed for electron-deficient triazine substrates [22] [23].

Metal-catalyzed cross-coupling approaches enable more complex functionalization patterns through palladium or nickel-catalyzed processes [9] [10] [24]. These methodologies require specialized ligand systems and inert atmosphere conditions but offer broad functional group tolerance with yields of 60 to 97 percent [9] [10]. The use of triazine-wingtip N-heterocyclic carbene ligands has enhanced both turnover numbers and reaction rates in these transformations [25] [24].

Direct carbon-hydrogen functionalization provides access to complex architectures without pre-activation of the triazine substrate [19] [20]. These approaches typically require transition metal catalysis at elevated temperatures, yielding 45 to 80 percent of desired products [19] [20]. While offering direct functionalization capabilities, these methods are limited by high temperature requirements and substrate scope restrictions [19] [20].

Oxidative coupling methodologies enable construction of complex molecular architectures through controlled oxidation of alkenes, alkynes, and aromatic substrates in proximity to the triazine core [19] [20]. These approaches utilize oxidizing agents under controlled atmospheric conditions, delivering yields of 55 to 85 percent while providing access to extended conjugated systems [19] [20].

Electrophilic substitution reactions complement the nucleophilic approaches by enabling functionalization of electron-rich aromatic substituents attached to the triazine ring [20] [21]. These transformations operate under Lewis acid-mediated conditions with mild temperature requirements, achieving 60 to 90 percent yields with excellent regioselectivity [20] [21]. However, substrate scope limitations restrict these approaches to specific electronic environments [20] [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant